Cas no 150736-72-4 (N-Boc-(S)-2-Amino-1-butanol)
N-Boc-(S)-2-Amino-1-butanol Chemical and Physical Properties
Names and Identifiers
-
- (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate
- Carbamic acid,N-[(1S)-1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester
- N-Boc-(S)-(?)-2-amino-1-butanol
- (1S)-N-(t-butoxycarbonyl)-1-ethyl-2-hydroxyethylamine
- (2S)-2-boc-amino-1-butanol
- (2S)-N-(tert-butoxycarbonyl)-2-aminobutan-1-ol
- (S)-2-N-< (1,
- (S)-tert-butyl 1-hydroxybutan-2-ylcarbamate
- (S)-tert-butyl 1-hydroxybutan-2-yl-carbamate
- 660116_ALDRICH
- AK-90184
- ANW-67007
- CTK8C1636
- N-Boc-(S)-(-)-2-amino-1-butanol
- tert-butyl (S)-1-hydroxybutan-2-ylcarbamate
- Boc-2-Abu-ol
- Carbamic acid, [(1S)-1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester (9CI)
- (R)-tert-Butyl (1-hydroxybutan-2-yl)carbamate
- N-Boc-(S)-2-amino-1-butanol
- LQRGWGOFPUXNOV-ZETCQYMHSA-N
- 7550AA
- N-Boc-(S)-(+)-2-amino-1-butanol
- (S)-tert-butyl-1-hydroxybutan-2-ylcarbamate
- (S)-ter
- CarbaMic acid, N-[(1S)-1-(hydroxyMethyl)propyl]-, 1,1-diMethylethyl ester
- tert-butyl[(1S)-1-(hydroxymethyl)propyl]carbamate
- N-BOC-(S)-2-AMINO-1-BUTANOL, 96per cent
- AS-43353
- N-BOC-(S)-2-AMINO-1-BUTANOL, 96%
- SCHEMBL102361
- N-Boc-(S)-(-)-2-amino-1-butanol, 96%
- DTXSID40460467
- J-008734
- CS-0153911
- Tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate
- (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate, 95%
- AKOS016008017
- (5)-tert-butyl 1-hydroxybutan-2-ylcarbamate
- 150736-72-4
- MFCD04974275
- (S)-tert-butyl(1-hydroxybutan-2-yl)carbamate
- EN300-306639
- t-butyl (s)-(1-hydroxybutan2-yl)carbamate
- N-Boc-(S)-2-Amino-1-butanol
-
- MDL: MFCD04974275
- Inchi: 1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1
- InChI Key: LQRGWGOFPUXNOV-ZETCQYMHSA-N
- SMILES: O(C(N[C@H](CO)CC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 189.13657
- Monoisotopic Mass: 189.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6
- XLogP3: 1.2
Experimental Properties
- Density: 1.01
- Melting Point: 40-45 °C
- Boiling Point: 292.9°C at 760 mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.452
- PSA: 58.56
- LogP: 1.67290
N-Boc-(S)-2-Amino-1-butanol Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H314
- Warning Statement: P280-P301+P310-P305+P351+P338-P310
- Hazardous Material transportation number:UN 2923 8/PG 3
- WGK Germany:1
- Hazard Category Code: 22-34
- Safety Instruction: 26-36/37/39-45
-
Hazardous Material Identification:
- Risk Phrases:R22
- Safety Term:S26-36/37/39-45
N-Boc-(S)-2-Amino-1-butanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 660116-1G |
N-Boc-(S)-2-Amino-1-butanol |
150736-72-4 | 96% | 1G |
¥520.22 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 660116-5G |
N-Boc-(S)-2-Amino-1-butanol |
150736-72-4 | 96% | 5G |
¥1720.9 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S894371-5g |
(S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate |
150736-72-4 | 95% | 5g |
1,198.80 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S73160-5g |
(S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate |
150736-72-4 | 95% | 5g |
¥85.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S73160-1g |
(S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate |
150736-72-4 | 95% | 1g |
¥29.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S73160-25g |
(S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate |
150736-72-4 | 95% | 25g |
¥360.0 | 2024-07-19 | |
| TRC | B601553-10mg |
N-Boc-(S)-2-Amino-1-butanol |
150736-72-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B601553-50mg |
N-Boc-(S)-2-Amino-1-butanol |
150736-72-4 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B601553-100mg |
N-Boc-(S)-2-Amino-1-butanol |
150736-72-4 | 100mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I167448-1g |
N-Boc-(S)-2-Amino-1-butanol |
150736-72-4 | 96% | 1g |
¥116.90 | 2023-09-02 |
N-Boc-(S)-2-Amino-1-butanol Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on N-Boc-(S)-2-Amino-1-butanol
N-Boc-(S)-2-Amino-1-butanol (CAS No. 150736-72-4): An Overview of a Versatile Chiral Building Block
N-Boc-(S)-2-Amino-1-butanol (CAS No. 150736-72-4) is a chiral amino alcohol that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyloxycarbonyl (Boc) protecting group and a chiral center at the 2-position. These attributes make it an invaluable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
The Boc protecting group in N-Boc-(S)-2-Amino-1-butanol is particularly useful for controlling the reactivity of the amino group during synthetic transformations. This protection strategy allows for selective manipulation of other functional groups, such as the hydroxyl group, without interference from the amino moiety. Once the desired transformations are complete, the Boc group can be readily removed under mild acidic conditions, regenerating the free amine.
The chiral center at the 2-position of N-Boc-(S)-2-Amino-1-butanol imparts enantiomeric purity to the molecule, which is crucial for many applications in drug discovery and development. Chirality is a fundamental aspect of many biologically active compounds, and the ability to synthesize enantiomerically pure intermediates is essential for optimizing pharmacological properties and minimizing potential side effects.
In recent years, N-Boc-(S)-2-Amino-1-butanol has been extensively utilized in the synthesis of complex natural products and pharmaceutical candidates. For instance, it has been employed as a key building block in the total synthesis of several bioactive peptides and peptidomimetics. These molecules often exhibit potent biological activities and have shown promise in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases.
One notable application of N-Boc-(S)-2-Amino-1-butanol is in the development of prodrugs. Prodrugs are pharmacologically inactive derivatives that are converted into their active forms through metabolic processes in the body. The presence of a chiral center and a protected amino group in N-Boc-(S)-2-Amino-1-butanol allows for precise control over the prodrug design, ensuring optimal bioavailability and therapeutic efficacy.
Recent studies have also highlighted the utility of N-Boc-(S)-2-Amino-1-butanol in asymmetric catalysis. Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds with high efficiency and selectivity. N-Boc-(S)-2-Amino-1-butanol can serve as a chiral auxiliary or ligand in various catalytic reactions, enhancing the stereoselectivity of these processes.
In addition to its synthetic applications, N-Boc-(S)-2-Amino-1-butanol has been investigated for its potential biological activities. Research has shown that certain derivatives of this compound exhibit anti-inflammatory properties and may have applications in treating inflammatory disorders. Furthermore, some analogs have demonstrated antiviral activity against specific pathogens, making them promising candidates for antiviral drug development.
The synthesis of N-Boc-(S)-2-Amino-1-butanol typically involves several well-established methods. One common approach involves the asymmetric reduction of an appropriate ketone followed by Boc protection of the resulting amino alcohol. Advances in asymmetric catalysis have led to more efficient and scalable methods for producing this compound with high enantiomeric purity.
In conclusion, N-Boc-(S)-2-Amino-1-butanol (CAS No. 150736-72-4) is a versatile chiral building block with wide-ranging applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique structural features, including the Boc protecting group and chiral center at the 2-position, make it an invaluable intermediate for synthesizing complex molecules with high enantiomeric purity. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound, solidifying its importance in modern chemical and biological research.
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